molecular formula C15H11NO B6415081 6-(Naphthalen-1-yl)pyridin-3-ol CAS No. 1261908-68-2

6-(Naphthalen-1-yl)pyridin-3-ol

Cat. No.: B6415081
CAS No.: 1261908-68-2
M. Wt: 221.25 g/mol
InChI Key: NLZFDWZXTWPQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Naphthalen-1-yl)pyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a naphthalene ring attached to a pyridine ring with a hydroxyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-1-yl)pyridin-3-ol typically involves the reaction of naphthalene derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a naphthalene boronic acid and a pyridine halide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-yl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Naphthalen-1-yl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-1-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The hydroxyl group and the aromatic rings play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Naphthalen-2-yl)pyridin-3-ol
  • 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
  • 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Uniqueness

6-(Naphthalen-1-yl)pyridin-3-ol is unique due to its specific structural features, such as the position of the hydroxyl group and the naphthalene ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

6-naphthalen-1-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-12-8-9-15(16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZFDWZXTWPQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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